硫酸アルミニウム16水和物

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

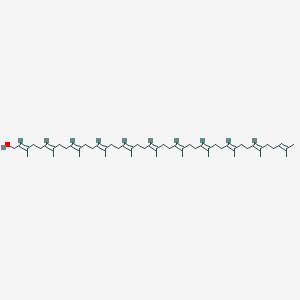

Aluminium sulfate hexadecahydrate (Al2(SO4)3.16H2O) is a chemical compound composed of aluminium, sulfur, and oxygen, with a hydrate of 16 water molecules. It is a white, odorless, crystalline solid, with a density of 2.6 g/cm3. Aluminium sulfate hexadecahydrate has a variety of applications in the scientific community, ranging from water purification to lab experiments. It is a useful reagent in organic and inorganic synthesis, and it has several other applications in the field of biochemistry.

科学的研究の応用

作用機序

Target of Action

Aluminium sulfate hexadecahydrate primarily targets the skin and mucous membranes . It is used as a coagulating agent in minor cuts and abrasions, and also as a deodorant . It is also used in water purification, the pH regulation of garden soil, and other commercial or industrial applications .

Mode of Action

When used as a deodorant, aluminium sulfate hexadecahydrate reduces the volume of sweat produced by narrowing sweat ducts . It also inhibits or deactivates odor-producing bacteria, thus decreasing the occurrence of body odor . In water purification, it acts as a coagulating agent, promoting particle collision by neutralizing charge .

Biochemical Pathways

It is known that aluminium, the primary component of aluminium sulfate hexadecahydrate, can infiltrate into the blood and lead to toxic effects in the liver, bone, and the central nervous system .

Pharmacokinetics

It is known that aluminium can overcome the body barriers and infiltrate into the blood .

Result of Action

The primary result of the action of aluminium sulfate hexadecahydrate is the prevention of infections and treatment of minor bleeding . When used as a deodorant, it reduces body odor . In water purification, it helps in the removal of impurities .

Action Environment

The action of aluminium sulfate hexadecahydrate can be influenced by environmental factors. For instance, it should be kept away from drains, surface and ground water . It is also important to note that discharge into the environment must be avoided .

Safety and Hazards

Aluminium sulfate hexadecahydrate is considered hazardous. It causes serious eye damage . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

生化学分析

Biochemical Properties

It is known that when released into water, the aluminum sulfate hydrolyses to form aluminum hydroxides . This reaction can influence the biochemical reactions in the environment where it is introduced .

Cellular Effects

It has been found that changing pH and ionic strength influenced algal flocculation by changing the zeta potential of cells .

Molecular Mechanism

It is known that it can influence the pH and ionic strength of the environment, which can affect the activity of enzymes and other biomolecules .

Temporal Effects in Laboratory Settings

It is known that it is stable and does not degrade over time .

Dosage Effects in Animal Models

It is known that it is used in the human food industry as a firming agent, where it takes on E number E520 .

Metabolic Pathways

It is known that it can influence the pH and ionic strength of the environment, which can affect metabolic processes .

Transport and Distribution

It is known that it is soluble in water, which suggests that it can be transported and distributed in aqueous environments .

Subcellular Localization

Given its solubility in water, it is likely to be found in the cytoplasm and other aqueous compartments within the cell .

特性

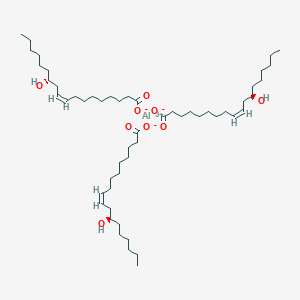

| { "Design of the Synthesis Pathway": "The synthesis pathway for Aluminium sulfate hexadecahydrate involves the reaction of Aluminium hydroxide with sulfuric acid.", "Starting Materials": ["Aluminium hydroxide", "Sulfuric acid", "Water"], "Reaction": ["1. Dissolve Aluminium hydroxide in water to form a solution", "2. Slowly add sulfuric acid to the solution while stirring continuously", "3. Heat the mixture to a temperature of 60-70°C and maintain it for several hours", "4. Allow the mixture to cool and settle", "5. Filter the solution to remove impurities", "6. Concentrate the solution by evaporation to obtain Aluminium sulfate hexadecahydrate crystals"] } | |

| 16828-11-8 | |

分子式 |

Al2H22O20S3 |

分子量 |

492.3 g/mol |

IUPAC名 |

dialuminum;trisulfate;hexadecahydrate |

InChI |

InChI=1S/2Al.3H2O4S.8H2O/c;;3*1-5(2,3)4;;;;;;;;/h;;3*(H2,1,2,3,4);8*1H2 |

InChIキー |

JANHUGNIVASISO-UHFFFAOYSA-N |

SMILES |

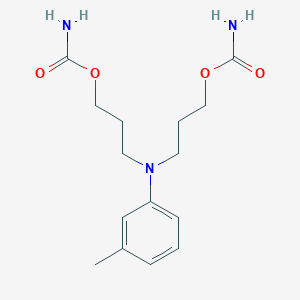

O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[Al+3] |

正規SMILES |

O.O.O.O.O.O.O.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.[Al].[Al] |

| 16828-11-8 | |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Aminophenyl)azo]-4,5-dihydroxynaphthalene-2,7-disulphonic acid](/img/structure/B103719.png)